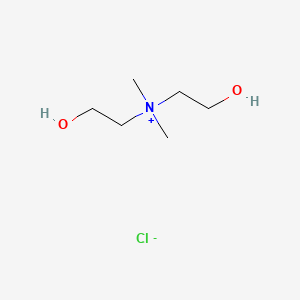
2,6-二氯吡啶-3-醇
描述
2,6-Dichloropyridin-3-ol is a chlorinated pyridinol compound that is of interest due to its potential applications in various chemical syntheses and its role as a metabolite in certain pesticides, such as chlorpyrifos . The presence of chlorine atoms and the hydroxyl group on the pyridine ring can significantly influence the compound's reactivity and physical properties.
Synthesis Analysis
The synthesis of related compounds often involves cyclization reactions and substitution processes. For instance, 2,6-dichloro-4-methylnicotinonitrile undergoes cyclization to form new 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol compounds . Similarly, a stable isotope-labelled analog of 3,5,6-trichloropyridin-2-ol was synthesized through a copper-catalyzed cyclization from trichloroacetyl chloride and acrylonitrile . These methods highlight the reactivity of chlorinated pyridines and their utility in synthesizing complex heterocyclic structures.
Molecular Structure Analysis
The molecular structure of chlorinated pyridines can be elucidated using techniques such as X-ray diffraction. For example, the structure of a 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol derivative was studied in detail, revealing the existence of the 3-hydroxy tautomer . The presence of substituents on the pyridine ring can lead to various tautomeric forms, which can influence the compound's reactivity and interactions.
Chemical Reactions Analysis
Chlorinated pyridines can participate in a range of chemical reactions. For instance, 2,4,6-triazido-3,5-dichloropyridine adds two molecules of dimethyl acetylenedicarboxylate to the azide groups at the 2- and 6-positions, demonstrating the reactivity of azido groups in cycloaddition reactions . These reactions are crucial for the synthesis of more complex molecules and for understanding the reactivity patterns of chlorinated pyridines.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated pyridines are influenced by their molecular structure. For example, the presence of chlorine atoms and hydrogen bonding capabilities can affect the compound's solubility, melting point, and boiling point. The crystal structures of iron complex salts of related ligands exhibit intermolecular hydrogen bonding, which can lead to different polymorphic forms and influence the material's physical properties . Additionally, the presence of chlorine atoms can enhance the compound's ability to participate in halogen bonding, which is important in crystal engineering and the design of new materials.
科学研究应用
化学合成和官能化
2,6-二氯吡啶-3-醇在化学合成中被广泛应用,特别是在选择性官能化过程中。例如,已经证明不同的二氯吡啶,包括2,6-二氯-3-碘吡啶,可以经历锂化反应,即向分子引入锂,形成在有机合成中有用的各种中间体(Marzi, Bigi, & Schlosser, 2001)。这突显了该化合物通过有针对性的反应创造多样化化学结构的潜力。
配位化学和配体设计
在配位化学中,2,6-二氯吡啶的衍生物已被用作配体。例如,与2,6-二氯吡啶-3-醇相关的2,6-二(吡唑-1-基)吡啶衍生物已被合成并用于各种络合反应中,展现出发光和热转变等独特性质(Halcrow, 2005)。这些化合物在生物传感和自旋态转变研究等领域有应用。
物理化学研究
该化合物在不同条件下的结构和行为一直是物理化学感兴趣的研究课题。例如,对2,6-二氯吡啶等分子的核磁共振(NMR)研究有助于理解分子几何构型和电子性质(Orrell & Šik, 1975)。这些研究对设计具有特定电子或结构特性的分子至关重要。
光催化
已经研究了2,6-二氯吡啶-3-醇及其衍生物在光催化应用中的潜力。例如,使用2,6-二氯吡啶N-氧化物的钌配合物已显示出在可见光下的光辅助烷烃氧化中的有效性(Yamaguchi, Kumano, Masui, & Yamagishi, 2004)。这些发现可以用于开发利用光作为催化剂进行化学转化的新方法。
催化和有机反应
已经探讨了2,6-二氯吡啶-3-醇衍生物对亲核芳香取代反应的反应性,这是在有机合成中的背景下进行的。例如,对2,6-二氯吡啶的吡啶3-取代基对1-甲基哌嗪的亲核芳香取代反应中的区域选择性影响的研究揭示了不同取代基如何影响反应结果的见解(Bach, Marczynke, & Giordanetto, 2012)。这些研究对设计制药和材料科学中的高效合成途径非常有价值。
理论化学和反应机制
还进行了理论研究,以了解涉及2,6-二氯吡啶-3-醇的反应机制。例如,研究了2-氯吡啶与氯自由基反应形成2,6-二氯吡啶的替代机制,提供了这类反应的能量动力学和过渡态的见解(Yang Kun, 2004)。理解这些机制对推动计算化学领域的发展和促进新化学实体的设计至关重要。
安全和危害
The safety data sheet for 2,6-Dichloropyridin-3-ol indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
属性
IUPAC Name |
2,6-dichloropyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NO/c6-4-2-1-3(9)5(7)8-4/h1-2,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDCESLWCVAQMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80200748 | |
| Record name | 2,6-Dichloropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80200748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloropyridin-3-ol | |
CAS RN |
52764-11-1 | |
| Record name | 2,6-Dichloro-3-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52764-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichloropyridin-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052764111 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dichloropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80200748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dichloropyridin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.858 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B1329921.png)



![[9-chloro-8-hydroxy-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl] hydrogen sulfate](/img/structure/B1329932.png)

![Disodium 3,3'-[cyclohexylidenebis[(2-methoxy-4,1-phenylene)azo]]bis(4,6-dihydroxynaphthalene-2-sulphonate)](/img/structure/B1329935.png)






